

# An In-depth Technical Guide to o-Toluidine (CAS Number 95-53-4)

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## Compound of Interest

Compound Name: o-Toluidine

Cat. No.: B026562

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**o-Toluidine**, with the CAS number 95-53-4, is an aromatic amine that serves as a crucial intermediate in various industrial syntheses.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, applications, metabolic pathways, toxicology, and safety information, tailored for professionals in research and drug development.

## Chemical and Physical Properties

**o-Toluidine**, also known as 2-methylaniline, is a colorless to pale yellow liquid that may darken to a reddish-brown color upon exposure to air and light.<sup>[4][5][6]</sup> It possesses a distinct aromatic, aniline-like odor.<sup>[7][8]</sup> The compound is slightly soluble in water but soluble in dilute acids, alcohol, and ether.<sup>[3][7]</sup>

Table 1: Physical and Chemical Properties of **o-Toluidine**

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N	[7][9]
Molecular Weight	107.15 g/mol	[5][7]
CAS Number	95-53-4	[7][9]
Melting Point	-23 °C	[7]
Boiling Point	199-200 °C	[7][8]
Density	1.008 g/mL at 25 °C	[7][8]
Vapor Density	3.7 (vs air)	[7]
Vapor Pressure	0.26 mm Hg at 25 °C	[7]
Flash Point	185 °F (85 °C)	[4]
Autoignition Temperature	900 °F (482 °C)	[4]
Water Solubility	1.5 g/100 mL at 25 °C	[7]
logP (Octanol/Water Partition Coefficient)	1.4 at 24.5 °C	[7]
pKa	4.44 at 25 °C	[7]

## Synthesis and Industrial Production

The primary industrial synthesis of **o-toluidine** involves the nitration of toluene, which produces a mixture of nitrotoluene isomers with a preference for the ortho isomer.[10] This mixture is then separated by distillation. The subsequent step is the hydrogenation of 2-nitrotoluene to yield **o-toluidine**.[10]

Alternative laboratory and industrial synthesis methods include:

- Iron powder reduction: o-Nitrotoluene is reduced using iron powder in a dilute acid medium. The resulting crude **o-toluidine** is then purified.[8]
- Direct amination: This method involves the direct reaction of o-nitrotoluene with ammonia in the presence of a catalyst, though it typically results in a lower purity product.[8]

## Applications in Research and Industry

**o-Toluidine** is a versatile chemical intermediate with a wide range of applications:

- **Dye and Pigment Industry:** It is a key precursor in the manufacturing of various azo and triphenylmethane dyes.[\[7\]](#)[\[8\]](#)
- **Pharmaceuticals:** It serves as an intermediate in the synthesis of drugs such as methaqualone and bisoprolol.[\[8\]](#)
- **Agrochemicals:** **o-Toluidine** is used in the production of herbicides like metolachlor and acetochlor.[\[8\]](#)[\[10\]](#)
- **Rubber Industry:** It is utilized in the manufacturing of rubber vulcanization accelerators.[\[7\]](#)[\[8\]](#)
- **Analytical Chemistry:** It has been used as a reagent for the specific determination of glucose in biological materials.[\[7\]](#)

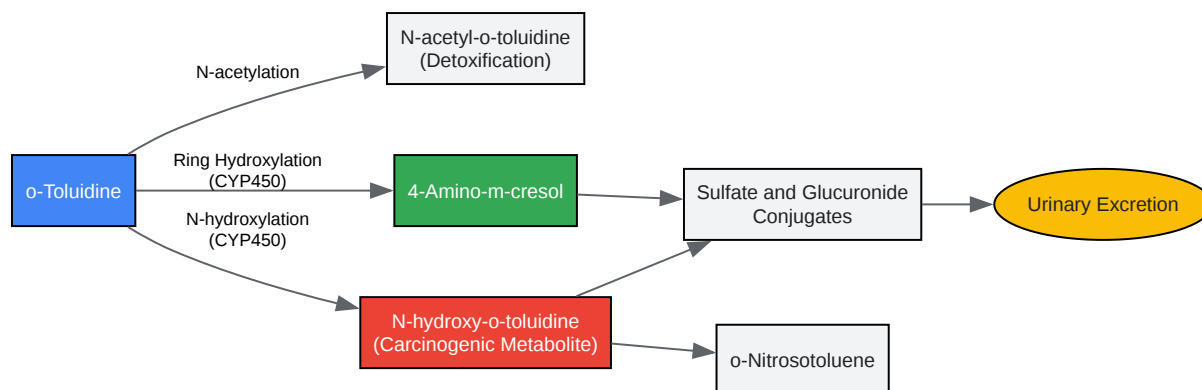
## Metabolic Pathways

The metabolism of **o-toluidine** is complex, involving several competing activation and deactivation pathways.[\[10\]](#) It is absorbed through inhalation, dermal contact, and from the gastrointestinal tract.[\[10\]](#)[\[11\]](#) The primary metabolism occurs in the endoplasmic reticulum of the liver.[\[7\]](#)[\[10\]](#)

Key metabolic transformations include:

- **N-acetylation:** A major detoxification pathway.[\[10\]](#)[\[12\]](#)
- **Ring Hydroxylation:** Primarily at the 4-position to form 4-amino-m-cresol.[\[10\]](#)[\[12\]](#)
- **N-oxidation and N-hydroxylation:** Cytochrome P450-mediated N-hydroxylation leads to the formation of N-hydroxy-**o-toluidine**, a carcinogenic metabolite.[\[10\]](#) This can be further metabolized to o-nitrosotoluene.[\[10\]](#)

The major urinary metabolites in rats include 4-amino-m-cresol and N-acetyl-4-amino-m-cresol.[\[10\]](#) Conjugation with sulfates and glucuronides facilitates excretion, with sulfate conjugates being predominant.[\[7\]](#)[\[10\]](#)



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Fig. 1: Simplified metabolic pathway of **o-toluidine**.

## Toxicological Profile

**o-Toluidine** is classified as a toxic and carcinogenic substance.[7][13]

**Acute Toxicity:** Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4][14] Symptoms include headache, fatigue, dizziness, and cyanosis (a blueish discoloration of the skin and lips).[4] High-level exposure can cause respiratory distress, collapse, and even death.[4]

**Chronic Toxicity:** Long-term occupational exposure has been associated with anemia, anorexia, weight loss, skin lesions, and central nervous system depression.[7][14]

**Carcinogenicity:** **o-Toluidine** is classified as a "known to be a human carcinogen" by the National Toxicology Program (NTP) and is listed in Group 1 ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[15][16] Epidemiological studies have demonstrated a causal relationship between **o-toluidine** exposure and an increased risk of urinary bladder cancer in humans.[15][16] Animal studies have shown that it can cause tumors in the liver, spleen, and urinary bladder.[4][16]

**Genetic Toxicity:** The genotoxicity of **o-toluidine** is linked to its carcinogenic effects, with studies confirming the formation of DNA adducts in experimental animals.[16]

Table 2: Toxicity Data for **o-Toluidine**

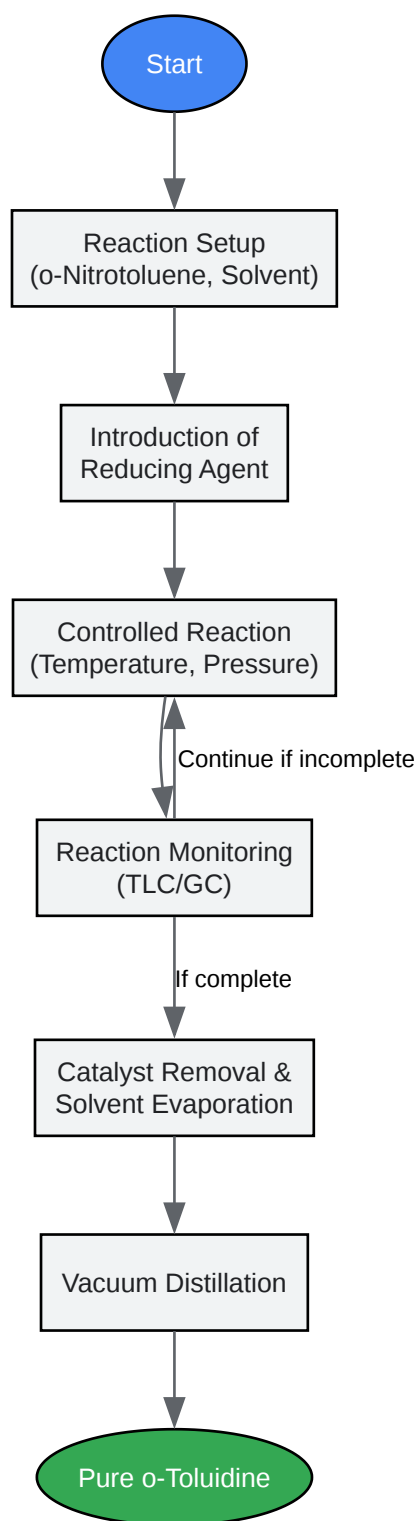
Parameter	Value	Species	Route	Reference(s)
LD50	900 - 940 mg/kg	Rat	Oral	[7]
IDLH	50 ppm	Human	Inhalation	[17]

## Experimental Protocols

### Generalized Synthesis of **o-Toluidine** via Reduction of **o-Nitrotoluene**

This protocol describes a generalized method for the synthesis of **o-toluidine**. Specific reaction conditions may vary.

- **Reaction Setup:** A reaction vessel equipped with a stirrer, condenser, and temperature control is charged with **o-nitrotoluene** and a suitable solvent (e.g., ethanol).
- **Reduction:** A reducing agent, such as hydrogen gas with a catalyst (e.g., palladium on carbon) or iron powder in an acidic medium, is introduced to the reactor.[8][10]
- **Reaction Conditions:** The reaction is typically carried out at an elevated temperature and pressure. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.
- **Purification:** The crude **o-toluidine** is purified by distillation under vacuum to yield the final product.



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Fig. 2: General workflow for **o-toluidine** synthesis.

## Principles of a Comet Assay for Genotoxicity Assessment

The comet assay (single-cell gel electrophoresis) is a common method to assess DNA damage caused by genotoxic agents like **o-toluidine**.

- **Cell Treatment:** Target cells (e.g., human bladder cells) are exposed to varying concentrations of **o-toluidine** or its metabolites.
- **Cell Embedding:** The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
- **Electrophoresis:** The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail."
- **Visualization and Analysis:** The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

## Safety and Handling

Due to its toxicity and carcinogenicity, strict safety precautions must be observed when handling **o-toluidine**.<sup>[13]</sup>

Personal Protective Equipment (PPE):

- **Gloves:** Wear impervious chemical-resistant gloves.
- **Eye Protection:** Use chemical safety goggles or a face shield.<sup>[18]</sup>
- **Respiratory Protection:** Use a full-face respirator with appropriate cartridges or a supplied-air respirator in areas with inadequate ventilation or when vapors are generated.
- **Protective Clothing:** Wear impervious clothing to prevent skin contact.

#### Handling and Storage:

- Handle in a well-ventilated area, preferably under a chemical fume hood.
- Store in a cool, dry, well-ventilated area in tightly closed containers.[\[13\]](#)
- Protect from light and air.[\[4\]](#)
- Keep away from heat, sparks, and open flames.
- Store locked up or in an area accessible only to authorized personnel.

#### Exposure Limits:

- OSHA PEL: 5 ppm (22 mg/m<sup>3</sup>) TWA [skin][\[17\]](#)
- ACGIH TLV: 2 ppm (8.8 mg/m<sup>3</sup>) TWA [skin][\[4\]](#)
- NIOSH REL: Considered a potential occupational carcinogen; exposure should be limited to the lowest feasible concentration.[\[17\]](#)

#### First Aid:

- Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[\[4\]](#)
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[\[4\]](#)
- Eye Contact: Flush eyes with large amounts of water for at least 30 minutes, lifting upper and lower eyelids. Seek medical attention.[\[4\]](#)
- Ingestion: Do not induce vomiting. Seek immediate medical attention.

## Conclusion

**o-Toluidine** is an industrially significant chemical with well-documented hazardous properties. A thorough understanding of its chemistry, metabolism, and toxicology is essential for



professionals in research and development to ensure its safe handling and to mitigate potential health risks. Adherence to stringent safety protocols and regulatory guidelines is paramount when working with this compound.

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